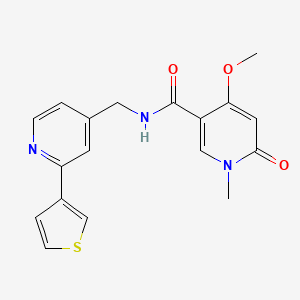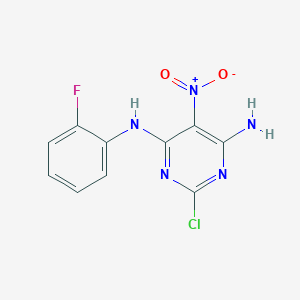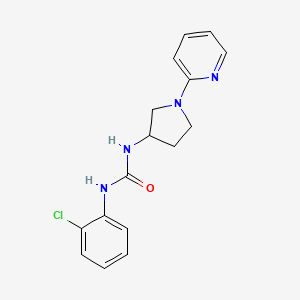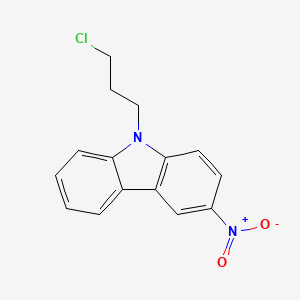
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C18H17N3O3S and its molecular weight is 355.41. The purity is usually 95%.
BenchChem offers high-quality 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Heterocyclic Derivative Syntheses
The compound is relevant in the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. Such processes yield a variety of heterocycles like tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, which are essential in pharmaceuticals and materials science. For instance, the synthesis involving oxidative carbonylation conditions in methanol or methanol/acetonitrile mixtures at elevated pressures and temperatures can produce dihydropyridinone and tetrahydropyridinedione derivatives, among others, in satisfactory yields. These methods are pivotal for generating novel compounds with potential biological activities (Bacchi et al., 2005).
Novel Benzodifuranyl and Heterocyclic Compounds
Another application involves the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds like visnaginone and khellinone. These synthesized compounds have been evaluated for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the potential of such chemical frameworks in developing new therapeutic agents. The ability to generate diverse heterocyclic compounds through modifications signifies the compound's versatility in drug discovery processes (Abu‐Hashem et al., 2020).
Anticonvulsant Enaminones and Pyridine Derivatives
The structural motifs present in 4-methoxy-1-methyl-6-oxo-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)-1,6-dihydropyridine-3-carboxamide are also foundational in the synthesis and study of anticonvulsant enaminones and various pyridine derivatives. These compounds, with their distinctive hydrogen bonding patterns and structural conformations, have been explored for their potential anticonvulsant activities. Such research underscores the compound's applicability in developing new pharmacologically active agents targeting neurological disorders (Kubicki et al., 2000).
Electrochromic and Antimicrobial Agents
Further extending its application, derivatives of this compound have been studied for their electrochromic properties and as antimicrobial agents. For example, aromatic polyamides with pendent units derived from similar structural frameworks exhibit significant electrochromic behavior, highlighting their potential in electronic and display technologies. Additionally, chiral macrocyclic or linear pyridine carboxamides synthesized from related compounds have demonstrated antimicrobial activities, suggesting their utility in addressing antibiotic resistance (Chang & Liou, 2008), (Al-Salahi et al., 2010).
Propiedades
IUPAC Name |
4-methoxy-1-methyl-6-oxo-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-21-10-14(16(24-2)8-17(21)22)18(23)20-9-12-3-5-19-15(7-12)13-4-6-25-11-13/h3-8,10-11H,9H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZYHFLCLFVJIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)NCC2=CC(=NC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-4-(Dimethylamino)-N-[(3-oxo-2-azabicyclo[2.2.1]heptan-1-yl)methyl]but-2-enamide](/img/structure/B2733658.png)




![1-(4-Bromophenyl)-3-[(1,2-dimethylindol-5-yl)methyl]thiourea](/img/structure/B2733667.png)

![Isopropyl 5-(4-fluorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2733673.png)





